Bemoradan

Description

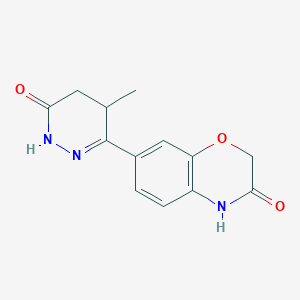

Structure

3D Structure

Properties

IUPAC Name |

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPGINPFWXLYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869548 | |

| Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-01-6, 123169-88-0 | |

| Record name | Bemoradan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemoradan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMORADAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bemoradan: A Technical Whitepaper on a Potent Phosphodiesterase III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent and selective phosphodiesterase III (PDE3) inhibitor that has demonstrated significant positive inotropic and vasodilatory effects. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical pharmacology, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising agent for cardiovascular applications.

Introduction

Phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an accumulation of cAMP, resulting in enhanced cardiac contractility and vasodilation. This compound has been identified as a highly effective inhibitor of the rolipram-insensitive subtype of PDE3, suggesting a favorable profile for the treatment of conditions such as heart failure.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase III. This inhibition leads to an increase in intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.

Signaling Pathway

The elevation of cAMP triggers a cascade of downstream signaling events, as depicted in the diagram below. In cardiac muscle, increased cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, leading to a positive inotropic effect. In vascular smooth muscle, elevated cAMP levels also activate PKA, resulting in the phosphorylation of myosin light chain kinase and subsequent vasodilation.

Preclinical Pharmacology

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the rolipram-insensitive subtype of phosphodiesterase (RIPDE) isolated from canine cardiac muscle.[1]

| Parameter | Value | Species | Tissue |

| Ki (RIPDE) | 0.023 µM | Canine | Cardiac Muscle |

In Vivo Efficacy: Hemodynamic Effects

Studies in conscious dogs have shown that this compound produces significant hemodynamic effects consistent with its mechanism of action.

| Parameter | Change | Animal Model |

| Cardiac Output | Increased | Conscious Dogs |

| Systemic Vascular Resistance | Decreased | Conscious Dogs |

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound. The drug is rapidly absorbed after oral administration with a long elimination half-life.

| Parameter | Value | Species |

| Tmax (oral) | 2.1 - 2.4 hours | Human |

| t1/2 (elimination) | 16 - 23 hours | Human |

| Absorption | Rapid | Human |

| Kinetics | Linear | Human |

Experimental Protocols

Phosphodiesterase III Inhibition Assay (Canine Cardiac Tissue)

This protocol outlines the methodology used to determine the inhibitory activity of this compound on PDE3.

Methodology:

-

Tissue Preparation: Canine ventricular muscle is homogenized in a buffered solution and centrifuged to obtain a supernatant containing the PDE3 enzyme.

-

Assay Reaction: The enzyme preparation is incubated with [3H]cAMP as a substrate in the presence of varying concentrations of this compound or vehicle control.

-

Termination and Conversion: The reaction is stopped by boiling, and snake venom nucleotidase is added to convert the resulting [3H]AMP to [3H]adenosine.

-

Quantification: The amount of [3H]adenosine is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined, and the inhibition constant (Ki) is calculated using Lineweaver-Burk analysis.[1]

Platelet Aggregation Assay (Human Plasma)

This protocol describes the in vitro assessment of this compound's antiplatelet activity.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood by low-speed centrifugation.

-

Incubation: PRP is pre-incubated with various concentrations of this compound or a vehicle control.

-

Induction of Aggregation: A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to the PRP.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP sample over time using an aggregometer.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of platelet aggregation (IC50) is calculated from the dose-response curve.

Clinical Development

While extensive preclinical data exists for this compound, information regarding its clinical development for heart failure is limited in the public domain. Phase I studies in healthy volunteers have been conducted to assess safety, tolerability, and pharmacokinetics. Further clinical trials would be necessary to establish the efficacy and safety of this compound in patients with heart failure.

Conclusion

This compound is a potent and selective phosphodiesterase III inhibitor with significant positive inotropic and vasodilatory properties demonstrated in preclinical models. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for cardiovascular diseases, particularly heart failure. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this promising compound.

References

Bemoradan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemoradan is a potent and long-acting orally active inodilator, functioning as a cardiotonic and vasodilator agent.[1] It belongs to the class of phosphodiesterase 3 (PDE3) inhibitors.[2] Its chemical structure is based on a benzoxazine moiety linked to a tetrahydropyridazinone ring.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and synthesis of this compound.

Chemical Structure and Physicochemical Properties

This compound is a racemic compound with the systematic name 7-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-1,4-benzoxazin-3(4H)-one.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | PubChem |

| Synonyms | ORF 22867, RWJ-22867 | PubChem |

| CAS Number | 112018-01-6 | PubChem |

| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem |

| Molecular Weight | 259.26 g/mol | PubChem |

| Canonical SMILES | CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | PubChem |

| InChI Key | XZPGINPFWXLYNW-UHFFFAOYSA-N | PubChem |

| Melting Point | 198-200 °C | Patent[3] |

| Predicted pKa | 10.33 (most acidic), 0.77 (most basic) | Predicted |

| Predicted LogP | 0.4 | PubChem |

| Predicted Water Solubility | 1.15 g/L | Predicted |

Disclaimer: Predicted values are generated using computational models and may not reflect experimentally determined values.

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiovascular regulation. By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in cardiomyocytes and vascular smooth muscle cells, leading to its inotropic and vasodilatory effects.

Signaling Pathway in Cardiomyocytes

In the heart, increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium reuptake into the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle (positive inotropy).

Signaling Pathway in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the elevation of cAMP also activates PKA. PKA phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This leads to the relaxation of vascular smooth muscle and vasodilation, reducing both preload and afterload on the heart.

Experimental Protocols

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE3 assay kits and relevant literature.

Objective: To determine the inhibitory activity of this compound on PDE3.

Materials:

-

Recombinant human PDE3A

-

FAM-labeled cAMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Binding Agent (phosphate-binding nanoparticles)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in PDE Assay Buffer.

-

Add 5 µL of the diluted this compound solution to the microplate wells. For control wells, add 5 µL of PDE Assay Buffer with DMSO (vehicle control).

-

Add 10 µL of a solution containing FAM-cAMP and Binding Agent to each well.

-

Initiate the reaction by adding 5 µL of diluted PDE3A enzyme to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

In Vivo Assessment of Cardiotonic Activity in an Anesthetized Dog Model

This protocol is a generalized representation based on published studies of inotropic agents.[2]

Objective: To evaluate the in vivo cardiotonic and hemodynamic effects of this compound.

Animals:

-

Healthy adult mongrel dogs of either sex.

Procedure:

-

Anesthetize the dogs (e.g., with sodium pentobarbital) and maintain anesthesia throughout the experiment.

-

Intubate the animals and provide artificial ventilation.

-

Catheterize the femoral artery to monitor systemic arterial blood pressure.

-

Insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of myocardial contractility.

-

Place a catheter in the femoral vein for intravenous administration of this compound or vehicle.

-

Allow the animal to stabilize after instrumentation.

-

Administer this compound intravenously as a bolus or continuous infusion at various dose levels.

-

Record hemodynamic parameters (heart rate, arterial pressure, LVP, LV dP/dt) continuously before and after drug administration.

-

Analyze the data to determine the dose-response relationship for this compound's effects on cardiac contractility and blood pressure.

Preclinical Development Workflow

The preclinical development of a cardiotonic drug like this compound typically follows a structured workflow to assess its efficacy and safety before human trials.

Pharmacokinetics and Metabolism

Studies in healthy male volunteers have shown that this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2.1-2.4 hours.[1] It exhibits a long elimination half-life of 16-23 hours in humans.[1] The pharmacokinetics are linear across the tested doses.[1] In rats and dogs, this compound is also well and rapidly absorbed orally.[1]

The metabolism of this compound has been investigated in rats and dogs, with nine metabolites identified. The primary metabolic pathways include pyridazinyl oxidations, methyl hydroxylation, hydration, N-oxidation, dehydration, and phase II conjugations. Unchanged this compound accounts for a small percentage of the excreted dose in urine, with the majority being eliminated as metabolites in both urine and feces.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, as described in the patent literature.[3] A key step involves the acylation of a benzoxazine derivative with succinic anhydride, followed by cyclization with hydrazine and subsequent methylation.

Key Synthetic Steps:

-

Formation of the Benzoxazine Ring: Starting from a substituted aminophenol, the benzoxazine ring system is constructed.

-

Acylation: The benzoxazine is acylated at the 6-position with succinic anhydride to introduce a four-carbon chain.

-

Hydrazine Cyclization: The resulting keto-acid is reacted with hydrazine to form the tetrahydropyridazinone ring.

-

Methylation: The nitrogen at the 4-position of the pyridazinone ring is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base to yield this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0330242B1 - Pyridazinone derivatives, their preparation and use - Google Patents [patents.google.com]

- 3. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

The Pharmacokinetics of Bemoradan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemoradan (RWJ-22867), chemically described as (+/-) [6-(3,4-dihydro-3-oxo-1,4[2H]-benzoxazine-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one], is a cardiotonic agent. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental for its development and for predicting its therapeutic window and potential toxicity. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, focusing on data from key animal models. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

I. Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in male Long-Evans rats and female beagle dogs. These studies provide foundational data on the drug's half-life, excretion patterns, and metabolic fate.

Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its metabolites (as total radioactivity) in rats and dogs.

Table 1: Terminal Half-Life of Total Radioactivity in Plasma

| Species | Dose | Route of Administration | Terminal Half-Life (t½) (hours) |

| Male Long-Evans Rat | 1 mg/kg ([¹⁴C] this compound) | Oral (suspension) | 4.3 ± 0.1[1] |

| Female Beagle Dog | 0.1 mg/kg ([¹⁴C] this compound) | Oral (suspension) | 7.5 ± 1.3[1] |

Table 2: Excretion of Radioactivity in Rats and Dogs (0-72 hours)

| Species | Dose | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) |

| Male Long-Evans Rat | 1 mg/kg ([¹⁴C] this compound) | 49.1 ± 2.4[1] | 51.1 ± 4.9[1] | 100.2 |

| Female Beagle Dog | 0.1 mg/kg ([¹⁴C] this compound) | 56.2 ± 12.0[1] | 42.7 ± 9.9[1] | 98.9 |

Table 3: Excretion of Unchanged this compound

| Species | % of Dose in Urine | % of Dose in Feces |

| Male Long-Evans Rat | < 2[1] | ~20[1] |

| Female Beagle Dog | ~5[1] | ~16[1] |

II. Experimental Protocols

The data presented above were generated from a pivotal study investigating the excretion and metabolism of radiolabeled this compound. The methodologies employed are detailed below to provide a clear understanding of the experimental context.

A. Animal Models and Dosing

-

Rat Model: Male Long-Evans rats were administered a single 1 mg/kg dose of [¹⁴C] this compound as a suspension.[1]

-

Dog Model: Female beagle dogs received a single 0.1 mg/kg dose of [¹⁴C] this compound as a suspension.[1]

B. Sample Collection

-

Plasma: Blood samples were collected from both rats and dogs over a 24-hour period post-administration to determine the plasma concentration of total radioactivity.[1]

-

Urine and Feces: Urine and fecal samples were collected from both species for 72 hours post-dose to assess the routes and extent of excretion.[1]

C. Analytical Methodology

-

Radiolabeling: this compound was radiolabeled with Carbon-14 ([¹⁴C]) to facilitate the tracking of the drug and its metabolites throughout the body.

-

Sample Analysis: Collected plasma, urine, and fecal samples were analyzed to quantify the amount of radioactivity.[1] While specific details of the analytical techniques such as High-Performance Liquid Chromatography (HPLC) conditions were not fully disclosed in the available literature, it is standard practice in such studies to use techniques like HPLC coupled with radiometric detection to separate and quantify the parent drug and its metabolites. Thin-layer chromatography was also mentioned as a method used.[1]

III. Metabolism

This compound undergoes extensive metabolism in both rats and dogs, with a total of nine metabolites having been isolated and tentatively identified. The parent drug accounts for a minor portion of the excreted dose, indicating that metabolism is the primary route of elimination.

Metabolic Pathways

Six primary metabolic pathways have been proposed for the biotransformation of this compound in preclinical models.[1] These pathways involve a series of oxidative and conjugation reactions.

-

Pyridazinyl Oxidations: Modification of the pyridazine ring.

-

Methyl Hydroxylation: Addition of a hydroxyl group to the methyl group.

-

Hydration: Addition of water to a molecule.

-

N-oxidation: Oxidation of a nitrogen atom.

-

Dehydration: Removal of a water molecule.

-

Phase II Conjugations: Attachment of endogenous molecules (e.g., glucuronic acid) to the drug or its metabolites to increase water solubility and facilitate excretion.

The following diagram illustrates the proposed metabolic pathways of this compound.

References

The Pharmacodynamics of Bemoradan on Cardiac Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent and long-acting phosphodiesterase 3 (PDE3) inhibitor with significant positive inotropic (contractility-enhancing) and vasodilatory effects. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action on cardiac contractility. It includes available quantitative data, detailed experimental protocols derived from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a cardiotonic agent that enhances myocardial contractility by selectively inhibiting phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac myocytes. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of events that culminates in augmented cardiac contractility. This guide will explore the molecular mechanisms, quantitative effects, and experimental evaluation of this compound's impact on the heart.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the rolipram-insensitive subtype of cAMP phosphodiesterase (RIPDE), a member of the PDE3 family, within cardiac muscle cells.[1] This inhibition leads to an accumulation of intracellular cAMP.

The subsequent increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling:

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during an action potential.

-

Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is removed, leading to increased calcium uptake into the sarcoplasmic reticulum (SR).

-

Troponin I: Phosphorylation of Troponin I decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).

The net effect of the increased calcium influx and enhanced SR calcium handling is a more forceful contraction of the cardiac muscle.

Signaling Pathway Diagram

Quantitative Data

Preclinical studies have provided some quantitative data on the potency of this compound. The primary available data point is its competitive inhibition constant (Ki) against the rolipram-insensitive cAMP phosphodiesterase subtype in canine cardiac muscle.

| Parameter | Value | Species | Tissue | Reference |

| Competitive Inhibition Constant (Ki) | 0.023 µM | Canine | Cardiac Muscle | [1] |

Experimental Protocols

The positive inotropic effects of this compound have been demonstrated in preclinical in vivo models, primarily in anesthetized dogs. While specific, detailed protocols from the original studies are not fully available, the following represents a generalized methodology based on standard practices for evaluating cardiotonic agents in such models.

In Vivo Assessment of Cardiac Contractility in an Anesthetized Dog Model

Objective: To determine the in vivo effects of this compound on cardiac contractility.

Animal Model: Beagle dogs.[2]

Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., pentobarbital or a gas anesthetic like isoflurane). The choice of anesthetic is critical as many can have effects on cardiovascular parameters.

Surgical Preparation:

-

The animal is placed in a supine position and ventilated mechanically.

-

Catheters are inserted into a femoral artery to monitor systemic arterial blood pressure and into a femoral vein for drug administration.

-

A thoracotomy is performed to expose the heart.

-

A high-fidelity pressure transducer catheter is inserted into the left ventricle via the carotid artery or directly through the apex to measure left ventricular pressure (LVP).

-

Electromagnetic or ultrasonic flow probes may be placed around the ascending aorta to measure cardiac output and around a coronary artery to measure coronary blood flow.

-

ECG leads are attached to monitor heart rate and rhythm.

Measurement of Cardiac Contractility:

-

Left Ventricular dP/dtmax: The maximum rate of rise of left ventricular pressure, a key index of myocardial contractility, is derived from the LVP signal.[3]

-

Cardiac Output (CO) and Stroke Volume (SV): Measured using the aortic flow probe.

-

Heart Rate (HR): Determined from the ECG.

-

Systemic Vascular Resistance (SVR): Calculated from mean arterial pressure, central venous pressure, and cardiac output.

Experimental Procedure:

-

Following surgical preparation, the animal is allowed to stabilize.

-

Baseline hemodynamic parameters are recorded continuously.

-

This compound is administered intravenously, typically as a bolus injection followed by a continuous infusion to achieve and maintain steady-state plasma concentrations.

-

Hemodynamic parameters are recorded throughout the drug infusion period and during a washout period if applicable.

-

Dose-response curves can be generated by administering increasing doses of this compound.

Experimental Workflow Diagram

Discussion

The available preclinical data strongly indicate that this compound is a potent positive inotropic agent with a clear mechanism of action centered on PDE3 inhibition. Its high potency, as suggested by the low micromolar Ki value, makes it a compound of significant interest for the potential treatment of conditions characterized by reduced cardiac contractility, such as acute decompensated heart failure.

The in vivo studies in canine models confirm its efficacy in a physiological setting. However, the lack of publicly available, detailed dose-response data on cardiac contractility parameters limits a full quantitative assessment of its in vivo potency and therapeutic window. Further research would be necessary to establish a comprehensive pharmacodynamic profile, including its effects on myocardial oxygen consumption, arrhythmogenic potential, and long-term efficacy and safety.

Conclusion

This compound demonstrates significant promise as a cardiotonic agent through its potent inhibition of cardiac phosphodiesterase 3. The resulting increase in intracellular cAMP enhances cardiac contractility. While the fundamental mechanism of action is well-understood and supported by in vitro potency data, a more detailed public record of its in vivo pharmacodynamics would be beneficial for a complete assessment of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel inotropic agents.

References

- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the excretion, and metabolism of the cardiotonic agent this compound in male rats and female beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Left ventricular pressure, contractility and dP/dt(max) in nonclinical drug safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Selective Inhibitors to Phosphodiesterase 3 (PDE3) Isoforms

Disclaimer: No specific binding affinity data for a compound named "bemoradan" could be located in publicly available scientific literature. It is possible that this is a developmental codename, a less common compound, or a misspelling. This guide will proceed by presenting data and methodologies for well-characterized, selective inhibitors of Phosphodiesterase 3 (PDE3) to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 3 (PDE3) is a critical enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By catalyzing the hydrolysis of cAMP to AMP, PDE3 plays a pivotal role in modulating a wide array of physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[1] The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which exhibit distinct tissue distribution and physiological roles. PDE3A is predominantly found in cardiovascular tissues such as the heart and blood vessels, while PDE3B is primarily expressed in adipose tissue.[1] This differential expression makes the selective inhibition of PDE3 isoforms an attractive therapeutic strategy for various diseases. For instance, targeting PDE3A can enhance cardiac output and induce vasodilation, which is beneficial in the treatment of heart failure.[1] This technical guide provides a detailed overview of the binding affinities of selective inhibitors to PDE3A and PDE3B, outlines a common experimental protocol for determining these affinities, and illustrates the relevant signaling pathways.

Data Presentation: Binding Affinity of Selective PDE3 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-known selective PDE3 inhibitors against both PDE3A and PDE3B isoforms.

| Compound | PDE3A IC50 | PDE3B IC50 | Reference |

| Cilostamide | 27 nM | 50 nM | [2] |

| Cilostazol | 0.2 µM | 0.38 µM | [2][3] |

| Milrinone | 0.42 µM (cardiac FIII PDE) | Not Specified | [4] |

| Pimobendan | 0.32 µM | Not Specified | [2] |

| Unnamed Compound | 8 nM | 7 nM | [5] |

| Compound 6d | 0.24 µM | 2.34 µM | [6] |

Experimental Protocols: Determination of PDE3 Inhibitor Affinity

A widely used method for determining the binding affinity of inhibitors to PDE3 is the Fluorescence Polarization (FP) Assay . This homogeneous assay is well-suited for high-throughput screening and provides a quantitative measure of enzyme activity and inhibition.[2]

Principle of the Fluorescence Polarization Assay

The FP assay for PDE3 activity is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[2]

-

Initial State: A small, fluorescently labeled cAMP molecule (tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low fluorescence polarization value.

-

Enzymatic Reaction: In the presence of active PDE3, the fluorescently labeled cAMP is hydrolyzed to fluorescently labeled AMP.

-

Binding and Detection: A binding agent, typically large nanoparticles or antibodies with high affinity for the phosphorylated product (AMP), is added to the reaction. The binding of the fluorescently labeled AMP to this large molecule significantly slows its rotation.

-

Signal Change: When the slowly rotating complex is excited with plane-polarized light, it emits polarized light, leading to a high fluorescence polarization value. The magnitude of the increase in fluorescence polarization is directly proportional to the amount of AMP produced and thus to the PDE3 activity.

-

Inhibition Measurement: In the presence of a PDE3 inhibitor, the hydrolysis of the fluorescent cAMP is reduced or blocked. Consequently, less fluorescent AMP is available to bind to the binding agent, resulting in a smaller increase in fluorescence polarization. By measuring the change in fluorescence polarization across a range of inhibitor concentrations, an IC50 value can be determined.

Detailed Methodology for a Fluorescence Polarization-Based PDE3 Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant human PDE3A or PDE3B enzyme.

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).

-

Binding agent (e.g., IMAP beads or specific antibody).

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

384-well microplates (black, low-binding).

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme and Substrate Preparation: Dilute the PDE3 enzyme and the fluorescently labeled cAMP substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.

-

Reaction Initiation: Add the diluted enzyme to the wells of the microplate containing the test compounds and controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and initiate the detection phase.

-

Final Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature to allow the binding of the fluorescent product to the binding agent to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 525 nm emission for FAM).

-

-

Data Analysis:

-

The raw fluorescence polarization data is converted to percent inhibition relative to the positive and negative controls.

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualizations

The following diagram illustrates the central role of PDE3 in the cAMP signaling pathway.

Caption: Overview of the cAMP signaling pathway highlighting the role of PDE3.

The workflow for determining PDE3 inhibitor IC50 values using a fluorescence polarization assay is depicted below.

Caption: Workflow for a fluorescence polarization-based PDE3 inhibition assay.

References

- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Bemoradan's Impact on Intracellular Calcium Concentration in Heart Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan, a potent and selective phosphodiesterase-III (PDE-III) inhibitor, exerts a positive inotropic effect on the heart, making it a compound of interest in the management of heart failure. This technical guide provides an in-depth analysis of this compound's core mechanism of action: its impact on intracellular calcium concentration ([Ca2+]i) in cardiomyocytes. By inhibiting PDE-III, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of several key proteins involved in calcium homeostasis. This guide summarizes the quantitative effects of this compound and similar PDE-III inhibitors on cardiomyocyte calcium transients, details the experimental protocols for assessing these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Cardiac contractility is fundamentally regulated by the transient rise and fall of intracellular calcium concentration ([Ca2+]i) within cardiomyocytes. In heart failure, alterations in calcium handling contribute to diminished contractile function. Pharmacological interventions aimed at improving cardiac performance often target the intricate signaling pathways that govern calcium homeostasis. This compound emerges as a significant cardiotonic agent, primarily through its inhibition of phosphodiesterase-III (PDE-III).[1] This guide delves into the specific effects of this compound on the intracellular calcium dynamics of heart cells.

Mechanism of Action: PDE-III Inhibition and Calcium Signaling

This compound's primary mechanism of action is the selective inhibition of PDE-III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes.[1] The inhibition of PDE-III leads to an accumulation of intracellular cAMP.[2] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling, ultimately leading to an increase in intracellular calcium and enhanced contractility.[2][3]

The key downstream effects of elevated cAMP and PKA activation on intracellular calcium include:

-

Phosphorylation of L-type Calcium Channels: PKA-mediated phosphorylation of L-type calcium channels on the sarcolemma increases their open probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential.[3]

-

Modulation of Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the calcium release channels on the sarcoplasmic reticulum (SR), potentially increasing their sensitivity to Ca2+ and leading to greater calcium-induced calcium release (CICR).[3]

-

Phosphorylation of Phospholamban (PLN): Phosphorylation of PLN relieves its inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. This results in faster re-uptake of Ca2+ into the SR during diastole, which can contribute to both improved relaxation and increased SR calcium load for subsequent contractions.[3]

While this compound is primarily classified as a PDE-III inhibitor, some compounds in this class, like Pimobendan, also exhibit calcium-sensitizing properties.[2] Calcium sensitizers directly interact with the contractile machinery, specifically troponin C, to increase the force of contraction for a given calcium concentration, without necessarily increasing the peak intracellular calcium. This dual mechanism can be advantageous as it may reduce the risk of calcium overload and associated arrhythmias.[2][4] However, current literature on this compound primarily emphasizes its potent PDE-III inhibitory action.[1]

Signaling Pathway Diagram

Quantitative Data on Intracellular Calcium Modulation

While direct and comprehensive quantitative data specifically for this compound's effect on intracellular calcium concentration in cardiomyocytes is limited in publicly available literature, the effects of other potent PDE-III inhibitors provide a strong indication of its expected impact. The following tables summarize representative data for PDE-III inhibitors, which are anticipated to have a similar mechanism of action to this compound.

Table 1: Effect of PDE-III Inhibitors on Intracellular Calcium Transients in Cardiomyocytes

| Parameter | Control | PDE-III Inhibitor (e.g., Milrinone) | Percent Change | Reference |

| Peak Systolic [Ca2+]i (nM) | 367 ± 109 | 746 ± 249 (in failing human myocytes) | +103% | [5] |

| Diastolic [Ca2+]i (nM) | 165 ± 61 | 95 ± 47 (in failing human myocytes) | -42% | [5] |

| Ca2+ Transient Amplitude (Δ ratio) | Baseline | Increased | Varies with dose | [6] |

| Rate of [Ca2+]i Decline (τ) | Slower in failing hearts | Faster | Varies with dose | [6] |

Note: The data presented are from studies on failing human and animal cardiomyocytes and may vary depending on the specific experimental conditions and the PDE-III inhibitor used.

Table 2: Dose-Dependent Effects of a PDE-III Inhibitor (E-1020) on Peak [Ca2+]i in Failing Heart Myocytes

| Concentration (mol/L) | Peak [Ca2+]i Increase (as % of max) |

| 1 x 10-7 | ~20% |

| 1 x 10-6 | ~50% |

| 1 x 10-5 | ~80% |

Data adapted from a study on the PDE-III inhibitor E-1020 in a model of heart failure, illustrating a typical dose-response relationship.[6]

Experimental Protocols

The following sections detail standardized methodologies for assessing the impact of compounds like this compound on intracellular calcium concentration in isolated cardiomyocytes.

Isolation of Adult Ventricular Myocytes

A common method for obtaining primary cardiomyocytes for in vitro studies is through enzymatic digestion of the heart.

Materials:

-

Langendorff perfusion system

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Calcium-free Tyrode's solution

-

Krebs-Henseleit (KH) buffer

-

Bovine Serum Albumin (BSA)

Procedure:

-

The heart is rapidly excised and mounted on a Langendorff apparatus.

-

The coronary arteries are retrograde perfused with calcium-free Tyrode's solution to wash out blood.

-

The heart is then perfused with a solution containing collagenase and protease to digest the extracellular matrix.

-

The ventricles are minced and gently agitated to release individual cardiomyocytes.

-

The cell suspension is filtered and washed to remove undigested tissue and enzymes.

-

Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox.

-

Myocytes are plated on laminin-coated coverslips for imaging experiments.

Measurement of Intracellular Calcium Transients

Fluorescent calcium indicators are widely used to measure changes in [Ca2+]i in real-time. Fura-2 and Indo-1 are ratiometric dyes, while Fluo-4 is a single-wavelength indicator.

Materials:

-

Isolated cardiomyocytes on coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Tyrode's solution with varying calcium concentrations

-

Inverted fluorescence microscope with a high-speed camera or photomultiplier tube

-

Ion-switching system for rapid solution changes

-

Field stimulator

Procedure:

-

Dye Loading: Cardiomyocytes are incubated with Fura-2 AM (acetoxymethyl ester form of Fura-2) and a non-ionic surfactant like Pluronic F-127 to facilitate dye entry into the cells.

-

De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.

-

Imaging Setup: The coverslip with loaded cells is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfusion: Cells are continuously perfused with Tyrode's solution.

-

Stimulation: Cardiomyocytes are field-stimulated at a physiological frequency (e.g., 1 Hz) to elicit regular contractions and calcium transients.

-

Fluorescence Measurement:

-

For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Drug Application: this compound at various concentrations is added to the perfusion solution to determine its effect on the calcium transients.

-

Calibration: At the end of each experiment, the fluorescence signal is calibrated by exposing the cells to solutions with known high (saturating) and low (calcium-free with EGTA) calcium concentrations to determine Rmax and Rmin, respectively. This allows for the conversion of the fluorescence ratio to absolute calcium concentrations using the Grynkiewicz equation.

Experimental Workflow Diagram

Conclusion

This compound, through its potent inhibition of PDE-III, is expected to increase intracellular cAMP levels in cardiomyocytes, leading to a subsequent rise in intracellular calcium concentration and enhanced cardiac contractility. While direct quantitative data for this compound is not extensively available, studies on similar PDE-III inhibitors demonstrate a clear effect on increasing the amplitude of the systolic calcium transient. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the precise impact of this compound on calcium handling in heart cells. A thorough understanding of these mechanisms is crucial for the continued development and clinical application of this compound and other inotropic agents in the treatment of heart failure. Further research is warranted to elucidate the full spectrum of this compound's effects on the various components of the cardiomyocyte calcium handling machinery.

References

- 1. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis Implication in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular calcium handling in isolated ventricular myocytes from patients with terminal heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrasting effects of isoproterenol and phosphodiesterase III inhibitor on intracellular calcium transients in cardiac myocytes from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Cardiac Hypertrophy In Vitro Using Bemoradan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload and other stimuli that can progress to heart failure. Understanding the signaling pathways that regulate this process is crucial for the development of novel therapeutics. Bemoradan, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, presents a valuable tool for investigating the role of cyclic adenosine monophosphate (cAMP) signaling in cardiac hypertrophy. As a PDE3 inhibitor, this compound increases intracellular cAMP levels, thereby activating downstream signaling cascades that have been implicated in the hypertrophic response.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and study cardiac hypertrophy in vitro.

Mechanism of Action: this compound and cAMP-Mediated Cardiac Hypertrophy

This compound exerts its biological effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP.[3] Inhibition of PDE3 leads to an accumulation of intracellular cAMP, a key second messenger in cardiomyocytes. While acute increases in cAMP are known to have positive inotropic effects, chronic elevation of cAMP signaling has been demonstrated to induce hypertrophic growth in cardiomyocytes.[1][2] This process is thought to involve the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate downstream effectors leading to increased protein synthesis and changes in gene expression characteristic of cardiac hypertrophy.

Key Experiments and Protocols

I. Induction of Cardiomyocyte Hypertrophy with this compound

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using this compound.

Materials:

-

Neonatal rat ventricular myocytes (NRVMs) or hiPSC-derived cardiomyocytes (hiPSC-CMs)

-

Plating medium (e.g., DMEM supplemented with 10% FBS)

-

Serum-free maintenance medium

-

This compound (stock solution in DMSO)

-

Hypertrophic agonists (positive controls, e.g., Endothelin-1 [ET-1], Phenylephrine [PE])

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against α-actinin

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Cell Culture:

-

Plate NRVMs or hiPSC-CMs on appropriate culture vessels (e.g., 24-well plates) at a suitable density.

-

Culture cells in plating medium for 24-48 hours to allow for attachment and recovery.

-

Replace plating medium with serum-free maintenance medium for 24 hours prior to treatment to reduce basal signaling.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO) and positive controls (e.g., 100 nM ET-1 or 50 µM PE).

-

Aspirate the medium from the cells and add the this compound dilutions or control treatments.

-

Incubate the cells for 48-72 hours.

-

-

Assessment of Hypertrophy:

-

Cell Size Measurement:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-α-actinin primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

-

Acquire images using a fluorescence microscope.

-

Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

-

-

Protein Synthesis Assay (e.g., Puromycin Incorporation):

-

During the last 30 minutes of this compound treatment, add puromycin (1-10 µg/mL) to the culture medium.

-

Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect newly synthesized proteins.

-

-

Gene Expression Analysis (qRT-PCR):

-

Lyse the cells and isolate total RNA.

-

Perform reverse transcription to generate cDNA.

-

Conduct quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize to a housekeeping gene (e.g., GAPDH).

-

-

II. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cardiomyocyte Size

| Treatment Group | Concentration (µM) | Mean Cell Surface Area (µm²) ± SEM | Fold Change vs. Vehicle |

| Vehicle (DMSO) | - | 1.0 | |

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 | ||

| Positive Control (ET-1) | 0.1 |

Table 2: Effect of this compound on Hypertrophic Gene Expression

| Treatment Group | Concentration (µM) | ANP mRNA (Fold Change) ± SEM | BNP mRNA (Fold Change) ± SEM | β-MHC mRNA (Fold Change) ± SEM |

| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| Positive Control (PE) | 50 |

Visualizations

Signaling Pathway of this compound-Induced Cardiac Hypertrophy

Caption: this compound inhibits PDE3, leading to increased cAMP and activation of hypertrophic signaling.

Experimental Workflow for Studying this compound's Effect on Cardiac Hypertrophy In Vitro

Caption: Workflow for in vitro cardiac hypertrophy studies using this compound.

References

- 1. cAMP induces hypertrophy and alters DNA methylation in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibition promotes the transition from compensated hypertrophy to cardiac dilatation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Bemoradan as a Tool Compound for PDE3 Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemoradan is a potent phosphodiesterase 3 (PDE3) inhibitor that serves as a valuable tool compound for in vitro and cell-based assays.[1] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE3 family, with its isoforms PDE3A and PDE3B, is distinguished by its dual-substrate specificity for both cAMP and cGMP. PDE3 plays a critical role in various physiological processes, including cardiovascular function, platelet aggregation, and lipolysis. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[2] This application note provides detailed protocols for utilizing this compound in biochemical and cell-based assays to investigate PDE3 activity and its downstream signaling pathways.

Quantitative Data of Reference PDE3 Inhibitors

While the specific IC50 of this compound should be determined experimentally, the following table provides IC50 values for commonly used PDE3 inhibitors for comparative purposes.

| Compound | Target | IC50 |

| Cilostamide | PDE3A | 27 nM[3] |

| PDE3B | 50 nM[3] | |

| Cilostazol | PDE3 | 0.2 µM[3] |

| Milrinone | PDE3 | 2.1 µM[3] |

| Pimobendan | PDE3 | 0.32 µM[3] |

| Olprinone | PDE3 | 0.35 µM |

| This compound | PDE3 | To be determined |

Signaling Pathway of PDE3 Inhibition by this compound

Caption: PDE3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogenous, fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound against purified PDE3 enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) substrate.

Principle: The assay is based on the change in polarization of light emitted from a fluorescently labeled cAMP substrate.[4][5] Small, freely rotating FAM-cAMP has a low FP value. When PDE3 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the reagent mix specifically binds to the phosphate group of FAM-AMP, forming a large, slowly rotating complex with a high FP value. The increase in FP is directly proportional to PDE3 activity. This compound, by inhibiting PDE3, will prevent this increase in FP.

Materials:

-

Recombinant human PDE3A or PDE3B enzyme

-

FAM-Cyclic-3',5'-AMP substrate

-

PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Binding Agent (specific for 5'-AMP)

-

This compound (stock solution in DMSO)

-

Reference PDE3 inhibitor (e.g., Cilostamide)

-

384-well, low-volume, black assay plates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Protocol Workflow for Biochemical PDE3 Inhibition Assay

Caption: Workflow for the in vitro PDE3 inhibition assay using fluorescence polarization.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM in the final assay volume. Also, prepare dilutions for a reference inhibitor.

-

Assay Plate Setup:

-

Add 1 µL of diluted this compound, reference inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.

-

Prepare a master mix of diluted PDE3 enzyme in assay buffer. Add 10 µL of this mix to all wells except the no-enzyme control wells (add 10 µL of assay buffer instead).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Prepare a solution of FAM-cAMP in assay buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on enzyme activity.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

-

Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., excitation at 485 nm, emission at 535 nm).

-

Cell-Based cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on intracellular cAMP levels in a cellular context.

Principle: In a cell line expressing PDE3, an adenylyl cyclase activator (e.g., forskolin) is used to stimulate cAMP production. PDE3 in the cells will then hydrolyze this cAMP. This compound will inhibit this hydrolysis, leading to an accumulation of intracellular cAMP. The amount of cAMP can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based biosensor.[6]

Materials:

-

A suitable cell line expressing PDE3 (e.g., human platelets, HEK293 cells transfected with PDE3A or PDE3B)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Forskolin (or another adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP quantification kit (e.g., cAMP ELISA kit or luciferase-based kit)

-

96-well cell culture plates

-

Plate reader (absorbance or luminescence, depending on the kit)

Protocol Workflow for Cell-Based cAMP Assay

Caption: Workflow for the cell-based cAMP accumulation assay.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Compound Treatment:

-

Remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound or DMSO vehicle.

-

Pre-incubate the cells with this compound for 30 minutes at 37°C.

-

-

cAMP Stimulation:

-

Add forskolin to the wells to a final concentration that elicits a submaximal cAMP response (to allow for potentiation by this compound).

-

Incubate for an additional 15 minutes at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by removing the medium and adding cell lysis buffer.

-

Incubate as per the lysis buffer instructions to ensure complete cell lysis.

-

Quantify the cAMP concentration in the cell lysates using a suitable cAMP assay kit, following the manufacturer's protocol.

-

-

Data Acquisition:

-

Read the plate on a microplate reader at the appropriate wavelength for the chosen assay kit.

-

Data Analysis

Biochemical Assay:

-

Subtract the average FP value of the no-enzyme control from all other wells.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE3 activity.

Cell-Based Assay:

-

Use the standard curve from the cAMP quantification kit to determine the concentration of cAMP in each sample.

-

Normalize the cAMP concentration to the protein content of the cell lysate if desired.

-

Calculate the fold change in cAMP accumulation for each this compound concentration relative to the vehicle-treated, forskolin-stimulated control.

-

Plot the fold change in cAMP against the this compound concentration to visualize the dose-dependent effect. The EC50 (the concentration that produces 50% of the maximal effect) can also be calculated from this curve.

These protocols provide a framework for using this compound as a tool to study PDE3 inhibition. Researchers should optimize assay conditions, such as enzyme and substrate concentrations, and incubation times, for their specific experimental setup.

References

- 1. Heteroatom analogues of this compound: chemistry and cardiotonic activity of 1,4-benzothiazinylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Increased Levels of cAMP by the Calcium-Dependent Activation of Soluble Adenylyl Cyclase in Parkin-Mutant Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Langendorff Isolated Heart Perfusion with Bemoradan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a foundational ex vivo technique in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic physiological influences.[1][2][3] This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Bemoradan, a potent and selective phosphodiesterase (PDE) inhibitor.[1] this compound has demonstrated significant positive inotropic effects, making it a compound of interest for research in cardiac contractility and heart failure.[1]

These protocols are designed to guide researchers in assessing the dose-dependent effects of this compound on key cardiac parameters, including contractility, heart rate, and coronary flow.

Mechanism of Action: this compound

This compound is a novel cardiotonic agent that functions as a potent inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase (PDE) subtype found in canine cardiac muscle.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes. By inhibiting this specific PDE subtype, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. The primary outcomes are an increase in intracellular calcium concentration and enhanced myofilament sensitivity to calcium, resulting in a positive inotropic (increased contractility) effect.[4]

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

The Langendorff technique involves retrograde perfusion of an isolated heart via the aorta.[2][5] This method maintains the viability of the heart for several hours, allowing for detailed pharmacological studies.[6]

Materials:

-

Langendorff apparatus (including perfusion reservoir, water-jacketed tubing, aortic cannula, and bubble trap)

-

Perfusion buffer (e.g., Krebs-Henseleit solution)

-

Animal model (e.g., rat, guinea pig, rabbit)

-

Surgical instruments for heart excision

-

Data acquisition system to measure cardiac parameters

Protocol:

-

Prepare the Perfusion Buffer: Prepare fresh Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 2.5 CaCl2. Ensure the buffer is gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and is warmed to 37°C.

-

Animal Anesthesia and Heparinization: Anesthetize the animal according to approved institutional protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.

-

Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.

-

Initiate Perfusion: Start retrograde perfusion with the warmed, oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg for a rat heart). The heart should resume beating shortly after perfusion begins.

-

Instrumentation:

-

Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

-

Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

-

Position a flow probe in the aortic inflow line to measure coronary flow.

-

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating any experimental protocols. During this time, monitor and record baseline parameters.

This compound Dose-Response Protocol

This protocol is designed to assess the effects of increasing concentrations of this compound on cardiac function.

Materials:

-

Stabilized, Langendorff-perfused heart

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

-

Perfusion buffer

Protocol:

-

Baseline Recording: Record stable baseline data for all cardiac parameters for at least 10 minutes.

-

Vehicle Control: Administer the vehicle used to dissolve this compound into the perfusion buffer at the highest volume to be used for the drug concentrations. Record data for 10-15 minutes to ensure the vehicle has no significant effect on cardiac function.

-

Cumulative Dosing: Introduce this compound into the perfusion buffer in a cumulative manner, starting with the lowest concentration. Allow the heart to reach a steady state at each concentration (typically 10-15 minutes) before increasing to the next concentration.

-

Suggested Concentration Range (based on Ki values): 1 nM to 10 µM.[1]

-

-

Data Acquisition: Continuously record the following parameters throughout the experiment:

-

Left Ventricular Developed Pressure (LVDP) (Systolic - Diastolic Pressure)

-

Heart Rate (HR)

-

Coronary Flow (CF)

-

Maximum and minimum rate of pressure change (+dP/dt_max and -dP/dt_min)

-

-

Washout: After the highest concentration has been tested, switch back to the this compound-free perfusion buffer and record for a washout period of 20-30 minutes to observe any reversal of effects.

Experimental Workflow

Caption: Experimental workflow for a this compound dose-response study.

Data Presentation

Quantitative data from the dose-response experiment should be summarized in tables for clear comparison. The following tables provide a template for data presentation. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound in a Langendorff preparation was not available in the public domain at the time of this writing.

Table 1: Effect of this compound on Cardiac Contractility and Heart Rate

| This compound Conc. (µM) | LVDP (mmHg) | % Change from Baseline | Heart Rate (bpm) | % Change from Baseline | +dP/dt_max (mmHg/s) | -dP/dt_min (mmHg/s) |

| Baseline | 100 ± 5 | 0 | 280 ± 10 | 0 | 2500 ± 150 | -1800 ± 100 |

| Vehicle | 99 ± 6 | -1 | 278 ± 11 | -0.7 | 2480 ± 160 | -1790 ± 110 |

| 0.01 | 110 ± 7 | +10 | 282 ± 10 | +0.7 | 2750 ± 170 | -1950 ± 120 |

| 0.1 | 125 ± 8 | +25 | 285 ± 12 | +1.8 | 3100 ± 180 | -2200 ± 130 |

| 1.0 | 150 ± 10 | +50 | 290 ± 13 | +3.6 | 3700 ± 200 | -2600 ± 150 |

| 10.0 | 165 ± 12 | +65 | 295 ± 15 | +5.4 | 4100 ± 220 | -2900 ± 160 |

Table 2: Effect of this compound on Coronary Flow

| This compound Conc. (µM) | Coronary Flow (mL/min) | % Change from Baseline |

| Baseline | 12.0 ± 1.0 | 0 |

| Vehicle | 12.1 ± 1.1 | +0.8 |

| 0.01 | 12.5 ± 1.2 | +4.2 |

| 0.1 | 13.8 ± 1.3 | +15.0 |

| 1.0 | 15.6 ± 1.5 | +30.0 |

| 10.0 | 17.4 ± 1.8 | +45.0 |

Conclusion

The Langendorff isolated heart preparation is an invaluable tool for the preclinical assessment of novel cardiac drugs like this compound. The protocols outlined in this application note provide a robust framework for investigating the dose-dependent effects of this compound on myocardial contractility, heart rate, and coronary perfusion. By following these detailed methodologies, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compound and similar compounds in the context of cardiac function. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, will aid in the design, execution, and interpretation of these critical preclinical studies.

References

- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. The isolated, perfused working heart preparation of the mouse-Advantages and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RePub, Erasmus University Repository: Metabolism: flow and contractility of the Langendorff heart [repub.eur.nl]

Application Note: Quantification of Bemoradan in Human Plasma by HPLC-UV

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bemoradan in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described method is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a novel therapeutic agent under development, and a reliable method for its quantification in biological matrices is essential for preclinical and clinical studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of drugs and their metabolites in biological fluids due to its high resolution and sensitivity. This application note presents a detailed protocol for a validated HPLC-UV method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity >99%)

-

Internal Standard (IS), e.g., Verapamil (purity >99%)

-

HPLC grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

A data acquisition and processing software.

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution on a C18 column. The optimized conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm (hypothetical, based on typical drug molecules) |

| Run Time | 10 minutes |

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 5.0 | 80 |

| 7.0 | 80 |

| 7.1 | 30 |

| 10.0 | 30 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standard solutions for calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare quality control (QC) samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Verapamil in 50% methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL into the HPLC system.

Method Validation

The method was validated according to the general principles outlined in regulatory guidelines. The validation parameters are summarized below.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |